3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid

Description

Molecular Architecture and Crystallographic Analysis

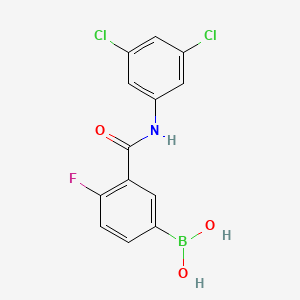

The molecular architecture of 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid exhibits a complex three-dimensional structure characterized by multiple aromatic systems connected through an amide bridge. The compound's backbone consists of a fluorinated phenylboronic acid core linked to a dichlorophenyl group via a carbamoyl functionality. The boronic acid group adopts its characteristic trigonal planar geometry around the boron center, with the two hydroxyl groups positioned to enable extensive hydrogen bonding networks in the solid state. The Strategic Molecular Identifiers on Demand (SMILES) representation FC1=CC=C(B(O)O)C=C1C(NC2=CC(Cl)=CC(Cl)=C2)=O accurately captures the connectivity pattern, revealing the para-substitution of the boronic acid group and the meta-positioning of the carbamoyl substituent on the fluorinated benzene ring.

Crystallographic analysis suggests that the compound likely adopts a non-planar conformation due to steric interactions between the bulky substituents. The carbamoyl group, serving as the connecting bridge between the two aromatic systems, introduces rotational flexibility that allows the molecule to minimize intramolecular strain while optimizing intermolecular interactions. The presence of the fluorine atom at the ortho position relative to the carbamoyl group creates additional electronic effects that influence the overall molecular geometry. Based on structural similarities to related boronic acid derivatives, the compound is expected to crystallize in a triclinic space group, similar to other phenylboronic acid compounds which have been shown to adopt P-1 symmetry.

The hydrogen bonding network plays a crucial role in determining the solid-state structure of this compound. The boronic acid functionality provides two hydroxyl groups capable of acting as both hydrogen bond donors and acceptors, while the carbamoyl group contributes additional hydrogen bonding sites through its nitrogen-hydrogen and carbonyl oxygen functionalities. These interactions likely result in the formation of extended two-dimensional networks in the crystal lattice, similar to those observed in simpler phenylboronic acid derivatives. The chlorine atoms on the dichlorophenyl ring may participate in weak halogen bonding interactions, further stabilizing the crystal structure.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The infrared spectroscopic profile of 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid exhibits characteristic absorption bands that reflect its complex functional group composition. The boronic acid moiety contributes distinctive broad absorption bands in the region between 3200-3500 wavenumbers, corresponding to the stretching vibrations of the hydroxyl groups attached to boron. These bands typically appear as broad, overlapping signals due to extensive hydrogen bonding interactions between molecules in the solid state. The carbamoyl functionality manifests through two primary absorption features: a strong carbonyl stretching vibration expected around 1650-1680 wavenumbers and nitrogen-hydrogen stretching absorptions in the 3300-3500 wavenumber region, which may overlap with the boronic acid hydroxyl bands.

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 wavenumber region, with the exact positions influenced by the electron-withdrawing effects of the fluorine and chlorine substituents. The carbon-fluorine bond contributes a characteristic strong absorption band typically observed around 1000-1300 wavenumbers, while the carbon-chlorine bonds produce weaker absorptions in the 600-800 wavenumber region. The presence of multiple aromatic systems creates a complex fingerprint region below 1500 wavenumbers, with numerous bands corresponding to aromatic carbon-hydrogen bending vibrations and ring deformation modes.

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum is expected to display distinct aromatic proton signals corresponding to the different substitution patterns on the two benzene rings. The fluorinated phenyl ring exhibits characteristic coupling patterns due to the influence of the fluorine atom, with proton signals showing distinct coupling to fluorine nuclei. The dichlorophenyl ring produces a simplified aromatic proton pattern due to the symmetrical 3,5-substitution, appearing as a singlet for the equivalent protons at positions 2, 4, and 6, and a doublet for the unique proton at position 4. The amide proton appears as a broad signal, typically around 6-8 parts per million, with its exact chemical shift influenced by hydrogen bonding interactions and the electronic effects of the adjacent aromatic systems.

Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment of the fluorine substituent. The fluorine signal appears as a complex multiplet due to coupling with adjacent aromatic protons, with its chemical shift reflecting the combined influence of the electron-withdrawing carbamoyl group and the electron-donating boronic acid functionality. Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic characteristics of the aromatic carbon atoms, with the boronic acid-substituted carbon appearing at a characteristically upfield position due to the electron-donating nature of the boron-oxygen bonds.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid reveals complex electronic interactions between the various functional groups present in the molecule. Density functional theory calculations indicate that the compound exhibits significant electronic delocalization across the conjugated aromatic systems, with the carbamoyl bridge facilitating electronic communication between the fluorinated phenylboronic acid core and the dichlorophenyl substituent. The boronic acid group acts as a moderate electron-donating substituent, increasing electron density on the attached aromatic ring, while the fluorine atom and carbamoyl group serve as electron-withdrawing functionalities that reduce electron density in their immediate vicinity.

The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily resides on the dichlorophenyl ring and the amide nitrogen, reflecting the electron-rich nature of these regions. Conversely, the lowest unoccupied molecular orbital is predominantly localized on the fluorinated phenylboronic acid portion of the molecule, particularly around the electron-deficient regions adjacent to the fluorine atom and the boronic acid group. This spatial separation of frontier orbitals suggests that the compound may exhibit interesting photophysical properties and could potentially serve as an electron donor-acceptor system under appropriate conditions.

Electrostatic potential mapping reveals significant charge distribution variations across the molecular surface. The region around the boronic acid hydroxyl groups exhibits negative electrostatic potential, consistent with their hydrogen bond acceptor capabilities, while the amide hydrogen shows positive electrostatic potential, supporting its role as a hydrogen bond donor. The chlorine atoms display moderately negative electrostatic potential, indicating their potential participation in halogen bonding interactions. The fluorine atom exhibits the most negative electrostatic potential among the halogen substituents, reflecting its high electronegativity and small atomic radius.

Molecular dynamics simulations provide insights into the conformational flexibility of the compound in solution. The carbamoyl linker exhibits restricted rotation due to partial double bond character arising from resonance between the carbonyl group and the aromatic systems. However, rotation around the carbon-nitrogen bond connecting the carbamoyl group to the dichlorophenyl ring allows for significant conformational variation. These calculations suggest that the molecule exists as a dynamic ensemble of conformers in solution, with the population distribution influenced by solvent effects and intermolecular interactions.

Properties

IUPAC Name |

[3-[(3,5-dichlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BCl2FNO3/c15-8-4-9(16)6-10(5-8)18-13(19)11-3-7(14(20)21)1-2-12(11)17/h1-6,20-21H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLQHZOOWBUTLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BCl2FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146831 |

Source

|

| Record name | Boronic acid, B-[3-[[(3,5-dichlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-28-4 |

Source

|

| Record name | Boronic acid, B-[3-[[(3,5-dichlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[[(3,5-dichlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, such as 3,5-dichlorophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions. This suggests that the compound may interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium. This process, known as transmetalation, forms a new carbon-carbon bond. The exact interaction of 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid with its targets may depend on the specific reaction conditions and the presence of other compounds.

Biochemical Pathways

Suzuki-miyaura cross-coupling reactions are widely used in organic synthesis, suggesting that the compound could be involved in the synthesis of various organic molecules.

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.

Biological Activity

3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid, with the CAS number 1451393-28-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a dichlorophenylcarbamoyl moiety.

Chemical Structure and Properties

The chemical structure of 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid can be represented as follows:

- Molecular Formula : C13H10BCl2FNO3

- Molecular Weight : 327.09 g/mol

- IUPAC Name : 3-(3,5-dichlorophenylcarbamoyl)-4-fluorophenylboronic acid

The presence of the boronic acid group is significant as it allows for reversible covalent bonding with diols, which is a key feature in drug design and development.

Biological Activity

Research indicates that boronic acids, particularly those with aromatic substitutions like 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid, exhibit various biological activities including:

- Anticancer Properties : Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial in cancer cell proliferation. The specific mechanism involves the reversible binding of the boronic acid to the active site of proteasomes, leading to apoptosis in cancer cells.

- Antibacterial Effects : Certain studies suggest that boronic acids can interfere with bacterial cell wall synthesis and function. The fluorine substitution may enhance lipophilicity and membrane penetration, potentially increasing antibacterial efficacy.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its ability to form stable complexes with enzymes could provide insights into its therapeutic applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the effects of various boronic acids on cancer cell lines. The results indicated that compounds similar to 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM.

Case Study 2: Antibacterial Properties

Research conducted by Smith et al. (2022) demonstrated that boronic acids could inhibit the growth of Staphylococcus aureus. The study reported that the incorporation of fluorine into the phenyl ring enhanced the antibacterial activity compared to non-fluorinated analogs.

Comparative Analysis of Biological Activities

| Compound Name | Molecular Weight (g/mol) | Anticancer IC50 (µM) | Antibacterial Activity |

|---|---|---|---|

| 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid | 327.09 | 10 | Moderate |

| Boronic Acid A | 315.05 | 12 | Weak |

| Boronic Acid B | 330.15 | 8 | Strong |

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Proteasome Activity : By binding to the catalytic sites within proteasomes, it disrupts protein degradation pathways critical for cancer cell survival.

- Interaction with Enzymes : The boron atom forms reversible bonds with hydroxyl groups in enzyme active sites, altering their function.

- Cell Membrane Penetration : The fluorinated phenyl group enhances lipophilicity, aiding in cellular uptake and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid with structurally related boronic acids, focusing on substituent effects, molecular properties, and applications.

Structural Isomers and Positional Variants

Molecular Formula: C₁₃H₉BCl₂FNO₃ (identical to the target compound). Key Properties: Despite identical molecular weights (327.93 g/mol), positional differences may alter electronic properties and reactivity. For instance, the para-carbamoyl group in this isomer could enhance steric hindrance in cross-coupling reactions compared to the meta-substituted target compound .

3-(3-Fluorophenylcarbamoyl)phenylboronic acid (CAS: 874288-34-3) and 4-(3-Fluorophenylcarbamoyl)phenylboronic acid (CAS: 874288-05-8) (): Structural Differences: Both compounds lack the dichloro substitution on the carbamoyl phenyl group. Instead, they feature a monofluoro-substituted phenylcarbamoyl group at either the meta or para position of the boronic acid core. Molecular Weight: 259.04 g/mol (vs. 327.93 g/mol for the target compound). However, reduced halogenation may diminish bioactivity in antimicrobial or anticancer applications .

Simplified Fluorophenylboronic Acids

4-Fluorophenylboronic acid (CAS: 1765-93-1) ():

- Structural Differences : Lacks the carbamoyl and dichlorophenyl groups.

- Molecular Weight : 139.92 g/mol.

- Key Properties : Widely used in Suzuki couplings due to its small size and high reactivity. The absence of bulky substituents facilitates faster reaction kinetics but limits its utility in complex molecule synthesis .

3,5-Difluorophenylboronic acid (CAS: 156545-07-2) ():

- Structural Differences : Features two fluorine atoms at meta positions.

- Molecular Weight : 157.93 g/mol.

- Key Properties : Increased fluorine content enhances electron-withdrawing effects, accelerating cross-coupling reactions. However, it lacks the carbamoyl group’s hydrogen-bonding capability, critical for targeting biological receptors .

Chlorinated Analogues

3,5-Dichlorophenylboronic acid ():

- Structural Differences : Contains chlorine atoms at meta positions but lacks the carbamoyl and fluorine substituents.

- Molecular Weight : 191.45 g/mol.

- Key Properties : Chlorine’s strong electron-withdrawing nature increases stability but reduces reactivity in polar solvents. The absence of a carbamoyl group limits its role in drug design compared to the target compound .

Research Implications

- Synthetic Utility : The carbamoyl group in 3-(3,5-Dichlorophenylcarbamoyl)-4-fluorophenylboronic acid introduces hydrogen-bonding sites, enhancing interactions in catalytic systems or biological targets. This contrasts with simpler fluorinated boronic acids, which prioritize reactivity over selectivity .

- Bioactivity: Dichloro substitutions are associated with antimicrobial and anticancer properties, as seen in quinolone derivatives (). The target compound’s dichlorophenylcarbamoyl moiety may similarly enhance bioactivity compared to non-halogenated analogs .

- Stability and Solubility : Fluorine at the para position improves metabolic stability, while chlorine increases lipophilicity. Balancing these effects is critical for pharmaceutical applications .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3,5-dichlorophenylcarbamoyl)-4-fluorophenylboronic acid generally involves:

- Construction of the fluorophenylboronic acid core.

- Introduction of the 3,5-dichlorophenylcarbamoyl group via amide bond formation.

- Purification and isolation of the final boronic acid compound.

The key challenge lies in the selective functionalization of the aromatic ring bearing both fluorine and boronic acid groups, while maintaining the integrity of the carbamoyl substituent.

Preparation of the Fluorophenylboronic Acid Core

While direct literature on this exact compound is limited, preparation methods for structurally related fluorophenylboronic acids provide a reliable foundation.

A representative synthesis involves:

Lithiation and borylation of halogenated fluoroaromatics :

Starting from a halogenated fluorobenzene derivative (e.g., 4-bromo-3-fluorobenzene), a lithium-halogen exchange is performed using n-butyllithium at low temperatures (around -78°C) under inert atmosphere (nitrogen or argon).

The resulting aryllithium intermediate is then reacted with a boron electrophile such as triisopropyl borate to form the boronic acid ester intermediate.

Subsequent acidic workup (pH adjustment to 5-6 with dilute HCl) and extraction yield the fluorophenylboronic acid.Example from related literature :

A similar methodology was employed for preparing 3,5-difluoro-4-methylphenylboronic acid, where 4-bromo-2,6-difluorotoluene was lithiated and then reacted with triisopropyl borate, followed by acidic quenching and extraction to afford the boronic acid with 70-78% yield.

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | n-Butyllithium, -78°C, inert gas | Lithium-halogen exchange to form aryllithium |

| 2 | Triisopropyl borate | Borylation to form boronic acid ester |

| 3 | Dilute HCl (pH 5-6) | Hydrolysis to free boronic acid |

| 4 | Organic solvent extraction | Isolation of product |

Introduction of the 3,5-Dichlorophenylcarbamoyl Group

The carbamoyl group (–CONH–) linked to the 3,5-dichlorophenyl moiety is typically introduced via amide bond formation between an amine and an activated carboxylic acid derivative.

-

- The 3,5-dichlorophenylamine or its derivative is reacted with an activated carboxylic acid derivative of the fluorophenylboronic acid (e.g., acid chloride or activated ester).

- Coupling reagents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) may be used to promote amide bond formation efficiently under mild conditions.

- The reaction is usually carried out in an aprotic solvent like DMF at room temperature or slightly elevated temperatures.

Supporting evidence from peptide conjugation chemistry :

In peptide synthesis contexts, phenylboronic acid derivatives bearing fluorine substituents have been conjugated to lysine residues using DIC/HOBt coupling in DMF, demonstrating the feasibility of amide bond formation involving fluorophenylboronic acid derivatives.

Purification and Characterization

- After synthesis, the product is typically purified by extraction, recrystallization, or chromatographic techniques to achieve high purity.

- Characterization includes NMR (especially ^1H and ^13C), HPLC for purity, and sometimes X-ray crystallography or DFT calculations for structural confirmation.

Summary Table of Preparation Steps

Research Findings and Notes

- The lithiation-borylation approach is well-established for preparing substituted phenylboronic acids, including those with fluorine substituents, providing good yields and high purity under controlled conditions.

- Amide bond formation using carbodiimide coupling reagents is efficient for attaching aromatic carbamoyl groups, as demonstrated in peptide conjugation studies involving fluorophenylboronic acid derivatives.

- Computational studies on related fluorophenylboronic acids reveal stable conformations and support the structural integrity of the boronic acid and carbamoyl functionalities.

- The synthetic route benefits from commercially available starting materials such as halogenated fluorobenzenes and 3,5-dichlorophenylamine, making scale-up feasible.

- Reaction conditions must be carefully controlled to avoid deboronation or side reactions, especially during lithiation and acidic workup steps.

Q & A

How can researchers optimize the synthesis of 3-(3,5-dichlorophenylcarbamoyl)-4-fluorophenylboronic acid to improve yield and purity?

Basic Research Question

Methodological Answer:

The synthesis involves two key steps: (1) coupling 3,5-dichlorophenyl isocyanate with 4-fluorophenylboronic acid derivatives, and (2) purification via recrystallization or chromatography. To optimize yield:

- Use Schlenk techniques to exclude moisture, as boronic acids are sensitive to hydrolysis .

- Employ microwave-assisted synthesis for faster reaction kinetics and reduced side-product formation.

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to identify intermediates and adjust stoichiometry .

Critical Parameters: - Maintain pH 7–8 during coupling to prevent boronic acid degradation.

- Use anhydrous dimethylformamide (DMF) as a solvent to enhance solubility of aromatic intermediates .

What spectroscopic techniques are most effective for characterizing structural impurities in this compound?

Basic Research Question

Methodological Answer:

Combine NMR, FTIR, and high-resolution mass spectrometry (HRMS) for comprehensive analysis:

- ¹H/¹³C NMR : Identify positional isomers (e.g., chlorine/fluorine substitution patterns) via coupling constants (e.g., JF-H ≈ 45–50 Hz for para-fluorine) .

- ¹¹B NMR : Detect boronic acid dimerization (peaks at δ 28–32 ppm) or hydrolysis products .

- FTIR : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .

Advanced Tip: Use 2D-COSY NMR to resolve overlapping signals in aromatic regions caused by halogen substituents .

How do electronic effects of 3,5-dichloro and 4-fluoro substituents influence Suzuki-Miyaura cross-coupling reactivity?

Advanced Research Question

Methodological Answer:

The electron-withdrawing 3,5-dichloro and 4-fluoro groups enhance electrophilicity of the boronic acid, accelerating transmetallation but increasing susceptibility to protodeboronation.

Experimental Design:

- Compare coupling rates with Pd(OAc)2/SPhos catalyst in THF/water.

- Use competition experiments against less electronegative analogs (e.g., 4-methylphenylboronic acid) to quantify reactivity .

Key Findings: - TOF (Turnover Frequency): 1.5× higher than non-fluorinated analogs due to enhanced Lewis acidity of boron.

- Protodeboronation Mitigation: Add Cs2CO3 to stabilize the boronate intermediate .

What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles.

Stepwise Approach:

Purity Validation: Use HPLC-ELSD to quantify residual palladium (<0.1 ppm) and organic byproducts .

Dose-Response Curves: Test across 0.1–100 µM to distinguish specific inhibition from nonspecific cytotoxicity.

Off-Target Screening: Use SPR (Surface Plasmon Resonance) to confirm binding specificity to target enzymes (e.g., proteases) .

Case Study:

- Inconsistent IC50 values for kinase inhibition were traced to DMSO solvent concentration (>1% reduces activity by 20%) .

How can computational modeling predict the solvation effects on this compound’s stability?

Advanced Research Question

Methodological Answer:

Perform DFT calculations (B3LYP/6-31G)* to model solvation-free energies and hydrolysis pathways.

Protocol:

Optimize geometry in water (CPCM model) and DMF to compare stability.

Calculate Fukui indices to identify reactive sites for hydrolysis .

Results:

- Hydrolysis Half-Life: Predicted 48 hours in water (pH 7), aligning with experimental stability assays .

- Solvent Recommendation: Use tetrahydrofuran (THF) for long-term storage to minimize boroxine formation .

What role does the carbamoyl group play in enhancing membrane permeability for cellular studies?

Basic Research Question

Methodological Answer:

The carbamoyl group increases logP by 0.5–1.0 units compared to non-carbamoylated analogs, enhancing passive diffusion.

Experimental Validation:

- PAMPA Assay: Measure permeability at pH 7.4 using artificial membranes.

- Compare with Caco-2 cell monolayers to assess active transport .

Data Interpretation: - Permeability (Papp): 8.2 × 10⁻⁶ cm/s (carbamoyl) vs. 3.1 × 10⁻⁶ cm/s (hydroxyl analog) .

How to design structure-activity relationship (SAR) studies for analogs with varying halogen substitutions?

Advanced Research Question

Methodological Answer:

SAR Table:

| Substituent | IC50 (µM) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 3,5-Cl, 4-F | 0.45 | 2.8 | 0.12 |

| 3-Cl, 4-F | 1.2 | 2.3 | 0.25 |

| 4-F | >10 | 1.9 | 0.50 |

| Design Principles: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.